molecular formula C25H49NO9S2 B1407585 m-dPEG(R)8-Lipoamide CAS No. 1334172-67-6

m-dPEG(R)8-Lipoamide

Cat. No.: B1407585
CAS No.: 1334172-67-6
M. Wt: 571.8 g/mol
InChI Key: VVNHZYDOJLEDPZ-XMMPIXPASA-N
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Description

M-dPEG®8-Lipoamide is a single molecular weight, discrete chain-length polyethylene glycol (dPEG) surface modification reagent . It has a lipoic acid group linked to a single molecular weight methoxy-terminated dPEG spacer arm . The lipoic acid group readily forms stable dative bonds with metals such as gold .


Molecular Structure Analysis

The empirical formula of m-dPEG®8-Lipoamide is C25H49NO9S2 . Its molecular weight is 571.79 .


Chemical Reactions Analysis

M-dPEG®8-Lipoamide is used as a reagent for chemical modification and cross-linking . It’s reactive with gold .


Physical and Chemical Properties Analysis

M-dPEG®8-Lipoamide is a solid or viscous liquid . It’s stored at -20°C . Its assay range is >90% .

Scientific Research Applications

1. Brain-Targeting Vehicle for Anti-Glioma Drugs

m-dPEG8-Lipoamide has been studied for its role in enhancing the targeting property of reconstituted high-density lipoprotein (rHDL) towards glioma cells. The modification of cholesterol in rHDL with m-dPEG8-Lipoamide is shown to improve its stability, reducing drug leakage and enhancing brain targeting efficiency. This is particularly important for the treatment of glioma, as it suggests a potential for m-dPEG8-Lipoamide to improve drug delivery across the blood-brain barrier (Li et al., 2020).

2. Gene Transfer and Cationic Lipid-Mediated Transfection

Research has explored the role of m-dPEG8-Lipoamide in gene transfer, particularly when formulated as liposomes. These liposomal formulations are investigated for their efficiency in DNA and mRNA transfection, offering insights into the mechanisms of biological activity and potential improvements in gene therapy applications (Felgner et al., 1994).

3. Engulfment of Apoptotic Cells

m-dPEG8-Lipoamide has been noted in studies examining proteins like Milk fat globule epidermal growth factor 8 (MFG‐E8), which stimulate the engulfment of apoptotic cells by phagocytes. The role of m-dPEG8-Lipoamide in this process could be significant in understanding immune responses and cellular regeneration mechanisms (Miyasaka et al., 2004).

4. Polymeric Membrane Applications

m-dPEG8-Lipoamide is also involved in the development of polymeric membranes. Research in this area has shown the potential of m-dPEG8-Lipoamide-modified membranes for electron transport applications, suggesting a role in bioelectronic devices and other technological applications (Nambu et al., 1985).

5. Photodynamic Therapy in Cancer Treatment

Studies on m-dPEG8-Lipoamide include its use in liposomal formulations for photodynamic therapy, especially in treating cancers like squamous cell carcinoma. The research suggests that m-dPEG8-Lipoamide enhances the delivery and efficacy of photosensitizers used in this therapy, improving treatment outcomes (Buchholz et al., 2005).

Biochemical Analysis

Biochemical Properties

m-dPEG®8-Lipoamide plays a significant role in biochemical reactions due to its ability to form stable dative bonds with metals such as gold. This property makes it an excellent surface modification reagent, reducing non-specific binding to modified surfaces. The compound interacts with various enzymes, proteins, and other biomolecules, primarily through its lipoic acid group. The lipoic acid group can form disulfide bonds with thiol groups on proteins, leading to the formation of stable complexes .

Cellular Effects

m-dPEG®8-Lipoamide influences various cellular processes by modifying cell surface properties and interacting with cell signaling pathways. The compound’s ability to reduce non-specific binding enhances its utility in cell-based assays, where it can improve the accuracy and reliability of results. Additionally, m-dPEG®8-Lipoamide can affect gene expression and cellular metabolism by altering the cellular microenvironment and modulating the activity of surface-bound enzymes and receptors .

Molecular Mechanism

At the molecular level, m-dPEG®8-Lipoamide exerts its effects through several mechanisms. The lipoic acid group binds to metal ions, forming stable complexes that can inhibit or activate enzymes. This binding can lead to changes in gene expression by modulating the activity of transcription factors and other regulatory proteins. Additionally, the polyethylene glycol spacer arm enhances the compound’s solubility and stability, allowing it to interact more effectively with target biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of m-dPEG®8-Lipoamide can change over time due to its stability and degradation properties. The compound is generally stable at ambient temperatures but may degrade over extended periods or under harsh conditions. Long-term studies have shown that m-dPEG®8-Lipoamide can have lasting effects on cellular function, particularly in in vitro assays where it is used to modify cell surfaces and improve assay performance .

Dosage Effects in Animal Models

The effects of m-dPEG®8-Lipoamide vary with different dosages in animal models. At low doses, the compound can enhance the solubility and stability of target molecules, improving their bioavailability and efficacy. At high doses, m-dPEG®8-Lipoamide may exhibit toxic or adverse effects, such as disrupting cellular membranes or interfering with normal cellular processes. Threshold effects have been observed, where the compound’s beneficial properties are maximized at specific concentrations .

Metabolic Pathways

m-dPEG®8-Lipoamide is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can modulate metabolic flux by altering the activity of key enzymes involved in glycolysis, the citric acid cycle, and other metabolic processes. Additionally, m-dPEG®8-Lipoamide can affect metabolite levels by enhancing the solubility and stability of intermediate compounds, facilitating their transport and utilization within cells .

Transport and Distribution

Within cells and tissues, m-dPEG®8-Lipoamide is transported and distributed through interactions with transporters and binding proteins. The polyethylene glycol spacer arm enhances the compound’s solubility, allowing it to diffuse more readily through cellular membranes and accumulate in specific compartments. This property also facilitates the compound’s localization to target sites, where it can exert its biochemical effects .

Subcellular Localization

m-dPEG®8-Lipoamide is localized to specific subcellular compartments, where it can modulate the activity and function of target biomolecules. The compound’s lipoic acid group can direct it to organelles such as mitochondria, where it can interact with mitochondrial enzymes and influence cellular energy metabolism. Additionally, post-translational modifications and targeting signals can further refine the compound’s localization, enhancing its specificity and efficacy in biochemical assays .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of m-dPEG(R)8-Lipoamide can be achieved through the reaction of m-dPEG(R)8-amine with lipoic acid.", "Starting Materials": [ "m-dPEG(R)8-amine", "Lipoic acid", "Coupling reagents (e.g. EDC, HOBt)", "Solvents (e.g. DMF, DCM)" ], "Reaction": [ "1. Dissolve m-dPEG(R)8-amine in DMF and add EDC and HOBt to activate the carboxylic acid group of lipoic acid.", "2. Add the activated lipoic acid to the m-dPEG(R)8-amine solution and stir at room temperature for several hours.", "3. Purify the product by precipitation or chromatography.", "4. Characterize the product using analytical techniques such as NMR and mass spectrometry." ] }

CAS No.

1334172-67-6

Molecular Formula

C25H49NO9S2

Molecular Weight

571.8 g/mol

IUPAC Name

5-[(3R)-dithiolan-3-yl]-N-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide

InChI

InChI=1S/C25H49NO9S2/c1-28-9-10-30-13-14-32-17-18-34-21-22-35-20-19-33-16-15-31-12-11-29-8-7-26-25(27)5-3-2-4-24-6-23-36-37-24/h24H,2-23H2,1H3,(H,26,27)/t24-/m1/s1

InChI Key

VVNHZYDOJLEDPZ-XMMPIXPASA-N

Isomeric SMILES

COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@@H]1CCSS1

SMILES

COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC1CCSS1

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC1CCSS1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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